
(5Z)-3-(2-aminoethyl)-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-(2-aminoethyl)-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C12H12Cl2N2O2S and its molecular weight is 319.2. The purity is usually 95%.
BenchChem offers high-quality (5Z)-3-(2-aminoethyl)-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-3-(2-aminoethyl)-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Thiazolidinedione Derivatives as PTP 1B Inhibitors
Thiazolidinedione (TZD) scaffolds have been extensively explored for their potential as Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitors. PTP 1B plays a critical role in insulin signaling pathways, and its inhibition is a promising approach for treating insulin resistance and Type 2 Diabetes Mellitus (T2DM). The review by S. Verma et al. highlights the progress in designing TZD-based PTP 1B inhibitors, noting that specific structural modifications can enhance inhibitory activity. Among the highlighted compounds, a TZD scaffold featuring an N-methyl benzoic acid and an arylidene moiety showed potent PTP 1B inhibitory activity, underscoring the importance of the Z-configuration in the TZD structure for optimal activity (Verma et al., 2019).
Thiazolidinediones in Metabolism and Cancer
Thiazolidinediones, known as PPARγ agonists, exhibit significant effects beyond glucose metabolism regulation. A. Mughal et al. reviewed the anticancer effects of TZDs, which do not correlate directly with PPARγ activation but rather with selective inhibition of insulin-like growth factor-1 (IGF-1) receptor signaling. This action is important since IGF-1 signaling is aberrantly regulated in various cancers. The study suggests that the presence of a C=C bond in the TZD ring can promote PPARγ antagonistic properties without compromising anti-proliferative effects, highlighting the complex pharmacological profile of TZDs (Mughal et al., 2015).
Synthetic and Biological Potential of Thiazolidine Derivatives
The synthetic versatility and biological potential of thiazolidine derivatives have been explored across various therapeutic areas. Studies have demonstrated the capacity of thiazolidine scaffolds to act as a basis for compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The review by Jonas da Silva Santos et al. discusses the historical development, synthesis methodologies, and the significant pharmacological importance of thiazolidine derivatives, including their presence in commercial pharmaceuticals and potential for future medicinal chemistry applications (Santos et al., 2018).
特性
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S.ClH/c13-9-4-2-1-3-8(9)7-10-11(16)15(6-5-14)12(17)18-10;/h1-4,7H,5-6,14H2;1H/b10-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKASGMTBHKDCG-VEZAGKLZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

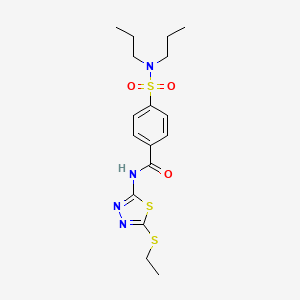
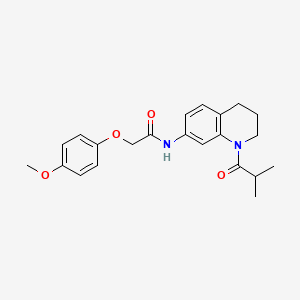
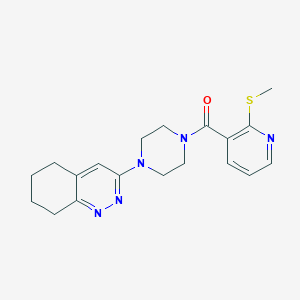
![(1S,2R,4S)-Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B2704535.png)

![N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine](/img/structure/B2704540.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2704541.png)
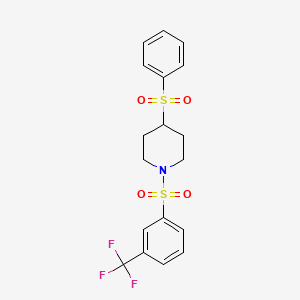
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2704544.png)
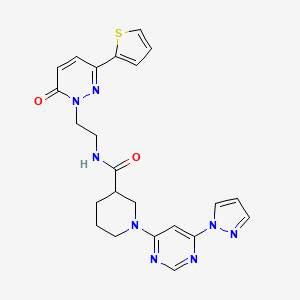

![methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2704548.png)
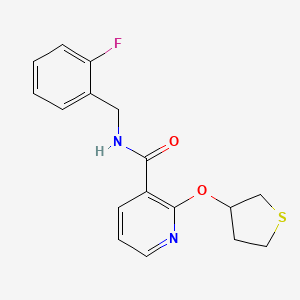
![(1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine](/img/structure/B2704551.png)